molecular formula C13H14ClN3 B1464806 N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine CAS No. 1219980-70-7

N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine

Cat. No.: B1464806
CAS No.: 1219980-70-7
M. Wt: 247.72 g/mol
InChI Key: KLMMVOBTDDPHEY-UHFFFAOYSA-N
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Description

“N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine” is a chemical compound with the molecular formula C13H14ClN3 . It has a molecular weight of 247.72 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a benzyl group, an ethyl group, and a chlorine atom . For a detailed structural analysis, it would be best to refer to the molecule’s crystallographic data or conduct computational chemistry studies.

Scientific Research Applications

Insecticidal and Acaricidal Potency

Research into pyrimidinamines, including compounds similar to N-Benzyl-6-chloro-N-ethyl-4-pyrimidinamine, has shown significant insecticidal and acaricidal activities. A study on a range of N-(α-substituted phenoxybenzyl)-4-pyrimidinamines demonstrated remarkable activity against pests such as the diamondback moth, brown rice planthopper, and two-spotted spider mite. The introduction of methyl, ethyl, iso-propyl, or cyclopropyl groups to the α-position of the benzyl moiety significantly increased potency, highlighting the impact of structural modifications on activity (Obata Tokio et al., 1992).

Corrosion Inhibition

Another application of pyrimidinamine derivatives, including structures analogous to this compound, is in corrosion inhibition. Research focusing on the inhibition performance of pyrimidine derivatives for mild steel in acidic solutions found these compounds act as mixed-type inhibitors with predominant cathodic effectiveness. These findings suggest potential for such compounds in protecting industrial materials against corrosion (B. Hou et al., 2019).

Antifolate Agents

Compounds structurally related to this compound have been explored as antifolate agents, potentially useful in chemotherapy. For instance, a study on the classical antifolate compound and its nonclassical analogs based on pyrimidinamine structures showed potent inhibitory effects on dihydrofolate reductase (DHFR), indicating significant antitumor properties (A. Gangjee et al., 2007).

Fungicidal Activities

Pyrimidinamines, similar in structure to this compound, have also demonstrated fungicidal activities against agricultural pathogens. Studies on benzylaminopyrimidines revealed that these compounds possess notable preventive activities against wheat brown rust and barley powdery mildew. Modifications to the pyrimidinamine core, such as the introduction of difluoromethoxy or tetrafluorophenoxy groups, enhanced these fungicidal properties, suggesting the potential for agricultural applications (Y. Yamanaka et al., 1998).

Properties

IUPAC Name

N-benzyl-6-chloro-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-2-17(9-11-6-4-3-5-7-11)13-8-12(14)15-10-16-13/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMMVOBTDDPHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226674
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-70-7
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-ethyl-N-(phenylmethyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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